Enzymatic Transcyanation: 5.4-Fold Higher Affinity vs. Carbon Analogue
Acetyltrimethylsilane (ATMS) demonstrates a 5.4-fold lower Michaelis constant (Kₘ) for oxynitrilase from bitter almond meal compared to its direct carbon analogue, 3,3-dimethyl-2-butanone (DMBO). This quantifies the significant silicon effect on enzyme-substrate binding affinity [1].
| Evidence Dimension | Michaelis constant (Kₘ) for oxynitrilase-catalyzed transcyanation |
|---|---|
| Target Compound Data | Kₘ = 27.12 mmol/L |
| Comparator Or Baseline | 3,3-Dimethyl-2-butanone: Kₘ = 146.58 mmol/L |
| Quantified Difference | 5.4-fold lower Kₘ for ATMS (higher affinity) |
| Conditions | Aqueous/organic biphasic system, bitter almond meal oxynitrilase |
Why This Matters
A lower Kₘ value translates to significantly higher reaction rates at low substrate concentrations, enabling more efficient, cost-effective biocatalytic processes with reduced enzyme loading.
- [1] He, J., Zong, M., Liu, Y., Zhang, Y., & Wu, H. (2005). Effect of Silicon in Substrate on Transcyanation Catalyzed by Oxynitrilase from Bitter Almond Meal. Chinese Journal of Chemical Engineering, 13(4), 520-524. View Source
